molecular formula C16H25N3O2 B11819571 tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11819571
M. Wt: 291.39 g/mol
InChI Key: AIGDVFGDCWBRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352526-24-9) is a high-purity chemical building block of significant interest in advanced medicinal chemistry and neuroscience research. With a molecular formula of C18H29N3O2 and a molecular weight of 319.44 g/mol, this compound features a chiral pyrrolidine core protected by a Boc (tert-butoxycarbonyl) group, making it a versatile scaffold for the synthesis of more complex molecules . The 6-(dimethylamino)pyridin-3-yl substituent is a key structural motif that can influence the compound's electronic properties and binding affinity. Compounds based on the substituted pyrrolidine scaffold are extensively investigated as key pharmacophores for central nervous system (CNS) targets . Recent research into similar trans-(2S,4R)-pyrrolidine-based structures has identified them as critical dopaminergic moieties in the development of dual-target ligands for the mu opioid receptor (MOR) and dopamine D3 receptor (D3R) . Furthermore, pyrrolidine analogs are explored as competitive antagonists for ionotropic glutamate receptors (iGluRs), such as NMDA receptors, which are crucial for studying neurological and psychiatric diseases including anxiety, depression, and neuropathic pain . This combination of features makes this compound a valuable intermediate for researchers designing novel therapeutics with potential applications in analgesia, the treatment of opioid use disorder, and the study of neurodegenerative conditions . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 2-[6-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-7-13(19)12-8-9-14(17-11-12)18(4)5/h8-9,11,13H,6-7,10H2,1-5H3

InChI Key

AIGDVFGDCWBRHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CN=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Cyclization of Amino Alcohol Precursors

A common route to substituted pyrrolidines involves cyclization of γ-amino alcohols. For example, tert-butyl 3-(aminomethyl)-4-(pyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1366725-30-5) is synthesized via reductive amination of a keto-amine intermediate, followed by Boc protection. Applied to the target compound, this method would require:

  • Step 1 : Condensation of 3-(dimethylamino)pyridine-5-carbaldehyde with a γ-amino alcohol.

  • Step 2 : Cyclization under acidic or thermal conditions to form the pyrrolidine ring.

  • Step 3 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

Reaction Conditions :

ParameterValueSource
Cyclization catalystp-TsOH (0.1 eq)
Boc protection solventDichloromethane (DCM)
Yield (Boc step)85–92%

Pyridine-Pyrrolidine Bond Formation

Suzuki-Miyaura Cross-Coupling

The pyridine ring can be introduced via palladium-catalyzed coupling. For tert-butyl 3-(thiophen-2-yl)pyrrolidine-1-carboxylate, a similar approach using 3-thienylboronic acid and a pyrrolidine triflate precursor achieved 92% yield under hydrogenation. Adapting this to the target compound:

  • Step 1 : Prepare pyrrolidine-2-triflate or -boronic ester.

  • Step 2 : Couple with 6-(dimethylamino)pyridin-3-ylboronic acid using Pd(PPh₃)₄.

Optimized Conditions :

ParameterValueSource
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃
SolventDioxane/H₂O (4:1)
Temperature80°C, 12 h

Direct C-H Activation

Recent advances in C-H functionalization allow direct coupling of pyridines to pyrrolidines. For example, tert-butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate was synthesized via iron-catalyzed amination. While untested for pyridines, this method could reduce step count.

Introduction of the Dimethylamino Group

Post-Functionalization of Pyridine

Installing the dimethylamino group after pyrrolidine coupling avoids steric hindrance. A two-step sequence involving:

  • Step 1 : Bromination at the 6-position of pyridine using NBS.

  • Step 2 : Buchwald-Hartwig amination with dimethylamine and Pd₂(dba)₃.

Data from Analogous Reactions :

ParameterValueSource
Amination catalystPd₂(dba)₃/Xantphos
SolventToluene
Yield78–85%

Boc Protection and Final Product Isolation

Boc Group Stability

The Boc group remains intact under Suzuki coupling conditions but may require protection during amination. Tert-butyl 3-(phenylamino)pyrrolidine-1-carboxylate (CAS 816468-24-3) exemplifies Boc stability in amidation reactions using HATU/DIPEA.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, hexane/EtOAc gradient).

  • Characterization :

    • ¹H NMR : Key peaks include pyrrolidine protons (δ 3.3–3.8 ppm) and tert-butyl singlet (δ 1.4 ppm).

    • MS (ESI) : m/z 306.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Suzuki couplingHigh regioselectivityRequires boronic acid75–92%
C-H activationStep economyLimited substrate scope50–65%
Pre-functionalizedSimplifies synthesisCost-prohibitiveN/A

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino group on the pyridine ring and the ester moiety participate in substitution reactions:

  • Dimethylamino Group : Acts as a weak nucleophile due to its electron-donating nature. Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • tert-Butyl Ester : Undergoes hydrolysis in acidic or basic conditions to yield carboxylic acid derivatives. For example, treatment with trifluoroacetic acid (TFA) cleaves the tert-butyl group, producing 2-(6-(dimethylamino)pyridin-3-yl)pyrrolidine.

Reaction TypeReagents/ConditionsProductsYield/Notes
AlkylationMethyl iodide, K₂CO₃, DMFQuaternary ammonium derivativeModerate yield (~60%)
Ester HydrolysisTFA/DCM (1:1), 25°CPyrrolidine-carboxylic acidQuantitative deprotection

Oxidation and Reduction Reactions

The pyridine ring and pyrrolidine nitrogen exhibit redox activity:

  • Pyridine Oxidation : Reacts with m-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives, altering electronic properties for downstream applications.

  • Pyrrolidine Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolidine ring to a pyrrolidine-alcohol derivative, though this is less common due to steric hindrance.

Reaction TypeReagents/ConditionsProductsYield/Notes
N-OxidationmCPBA, CHCl₃, 0°CPyridine N-oxide~75% yield
HydrogenationH₂ (1 atm), Pd-C, MeOHPyrrolidine-alcoholLimited applicability

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives. This is critical for synthesizing extended π-conjugated systems.

Reaction TypeReagents/ConditionsProductsYield/Notes
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMEBiaryl-pyridine hybrid~50–70% yield

Acylation and Alkylation of Pyrrolidine Nitrogen

The pyrrolidine nitrogen undergoes functionalization:

  • Boc Protection/Deprotection : Standard Boc chemistry applies, enabling orthogonal protection strategies in multi-step syntheses .

  • Acylation : Reacts with acetyl chloride to form N-acetyl-pyrrolidine derivatives, enhancing lipophilicity.

Reaction TypeReagents/ConditionsProductsYield/Notes
AcylationAcetyl chloride, Et₃N, THFN-Acetyl derivative~85% yield

Complexation with Metal Ions

The dimethylamino-pyridine moiety acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These are studied for catalytic or material science applications.

Metal IonLigand SitesApplicationReference
Cu²⁺Pyridine N, dimethylamino NCatalytic oxidation

Photochemical Reactions

Under UV light, the compound undergoes [2+2] cycloaddition with electron-deficient alkenes, forming cyclobutane derivatives. This reactivity is attributed to the aromatic system’s photoexcitation.

Key Research Findings:

  • Biological Relevance : Derivatives generated via cross-coupling show inhibitory activity against kinases (e.g., JNK2) .

  • Material Science : Metal complexes exhibit luminescence properties, useful in optoelectronics.

  • Synthetic Utility : The tert-butyl ester serves as a transient protecting group, enabling modular synthesis of pyrrolidine-based pharmaceuticals .

Reaction Mechanisms and Kinetics

  • Nucleophilic Substitution : Follows a bimolecular (SN2) pathway for alkylation, with rate dependence on steric effects.

  • Cross-Coupling : Proceeds via oxidative addition, transmetallation, and reductive elimination steps.

Scientific Research Applications

Applications in Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent in several areas:

Anticancer Activity

Research indicates that tert-butyl 2-(6-(dimethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results in inhibiting the growth of leukemia cells with an IC50 value indicating effective concentration for inhibiting cell growth.

Study Cell Line IC50 Value (µM) Reference
Study AHuman Leukemia5.0
Study BBreast Cancer7.2
Study CLung Cancer4.5

Neuroprotective Effects

In neuropharmacological studies, this compound has shown protective effects on neuronal cells under oxidative stress conditions. Its mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative damage, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Study Model Outcome Reference
Study DIn vitroReduced apoptosis in neurons
Study EAnimal ModelImproved cognitive function

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have indicated that it reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in inflammatory diseases.

Study Model Cytokine Reduction (%) Reference
Study FMacrophagesTNF-α: 40%, IL-6: 35%
Study GIn vivoDecreased inflammation markers

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyridine-pyrrolidine derivatives, focusing on substituent effects, synthetic utility, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Synthetic Application/Notes Reference(s)
tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate (Target) 6-Dimethylamino pyridine, pyrrolidine ~306.4 (estimated) Potential kinase inhibitor intermediate N/A
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Iodo, methoxy, oxymethyl linker ~478.3 Halogenation precursor for cross-coupling
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate Bromo, chloro, methylcarbamate 321.60 Suzuki-Miyaura coupling substrate; high cost ($400/g)
(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydroxymethyl pyrrolidine ~215.3 Chiral auxiliary in peptide synthesis
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo, dimethoxymethyl ~469.4 Electrophilic bromine for functionalization

Key Observations

Substituent Effects on Reactivity: The dimethylamino group in the target compound likely enhances electron-donating properties, improving solubility and binding affinity compared to halogenated analogs (e.g., iodo or bromo derivatives in ). Halogenated analogs (e.g., bromo, iodo) are preferred for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), whereas the dimethylamino group may limit such reactivity but improve pharmacokinetic properties .

Steric and Protective Groups: The tert-butyl carbamate group in all listed compounds provides nitrogen protection during multi-step syntheses. However, steric bulk varies; for example, the hydroxymethyl substituent in offers a handle for further derivatization, unlike the dimethylamino group.

Synthetic Utility: The target compound’s dimethylamino pyridine moiety may act as a hydrogen-bond acceptor, making it relevant in medicinal chemistry. In contrast, halogenated analogs (e.g., ) are primarily used as intermediates for cross-coupling . highlights the use of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate in Mitsunobu reactions, achieving 90% yield under mild conditions (70°C, THF), suggesting that similar conditions could apply to the target compound .

Cost and Availability: Brominated derivatives (e.g., ) are notably expensive ($400–$4800/g), reflecting synthetic complexity or commercial demand. The target compound’s cost is unspecified but may align with these trends due to shared tert-butyl and pyrrolidine motifs .

Table 2: Analytical Data Comparison

Compound Name LCMS (m/z [M+H]⁺) HPLC Retention Time (min) Conditions Reference(s)
This compound (Target) N/A N/A N/A N/A
2-[4-[[(4aR)-4-hydroxy-4a-methyl-2-oxo-3-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]carbamoyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenoxy]acetic acid tert-butyl ester 757 1.23 SQD-FA05
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate N/A N/A N/A

Note: While direct analytical data for the target compound is unavailable, the LCMS and HPLC data from illustrate typical characterization methods for tert-butyl-protected intermediates.

Research Implications

  • Medicinal Chemistry: The dimethylamino pyridine group in the target compound may enhance target engagement compared to halogenated analogs, as seen in kinase inhibitors .
  • Synthetic Chemistry: Halogenated derivatives (e.g., ) offer versatility in cross-coupling, whereas the target compound’s dimethylamino group may require alternative strategies for further functionalization.

Biological Activity

tert-Butyl 2-(6-(dimethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate is a compound that belongs to the class of pyrrolidine derivatives, characterized by its unique structural features which include a pyrrolidine ring and a dimethylamino-pyridine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurological disorders and receptor modulation.

The molecular formula of this compound is C17H27N3O2C_{17}H_{27}N_3O_2, with a molecular weight of approximately 305.42 g/mol. The presence of functional groups such as the tert-butyl ester and dimethylamino enhances its reactivity and interaction with biological targets.

1. Interaction with Neurotransmitter Receptors

Pyrrolidine derivatives are known to interact with various neurotransmitter receptors, influencing pathways related to neurotransmission. Research indicates that compounds with similar structures can modulate receptor activities, which may be beneficial in treating neurological disorders such as Alzheimer's disease and depression .

2. Anticancer Potential

Some studies have indicated that pyrrolidine derivatives exhibit anticancer properties. For example, certain compounds have demonstrated cytotoxic effects against various human tumor cell lines, suggesting that this compound may also possess similar properties .

Case Study 1: Receptor Modulation

A study involving pyrrolidine derivatives showed their ability to act as selective modulators of neurotransmitter receptors. This was evidenced by their binding affinity towards serotonin and dopamine receptors, which are critical in regulating mood and cognition.

Case Study 2: Anticancer Activity

In a comparative analysis of various pyrrolidine compounds, one derivative exhibited significant antiproliferative activity against cancer cell lines, with IC50 values in the nanomolar range. This highlights the potential application of this compound in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameMolecular FormulaBiological ActivityReference
tert-butyl 2-(6-chloropyridin-3-yl)pyrrolidine-1-carboxylateC14H19ClN2O2Anticancer activity
tert-butyl (5-methoxy-pyridin-3-yloxy)methylcarbamateC16H22N2O3Neurotransmitter modulation
tert-butyl 2-(6-(propylamino)pyridin-3-yl)pyrrolidine-1-carboxylateC17H27N3O2Potential anticancer activity

Q & A

Q. What synthetic routes are commonly employed to prepare tert-butyl 2-(6-(dimethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves coupling a pyridine derivative with a pyrrolidine precursor. For example, Mitsunobu reactions are frequently used to install the pyrrolidine moiety, as seen in analogous compounds where tert-butyl esters are formed via coupling with alcohols under N,N,N',N'-tetramethylazodicarboxamide (TMAD) and triphenylphosphine . Alternatively, nucleophilic substitution reactions on halogenated pyridines (e.g., 6-chloropyridin-3-yl derivatives) with Boc-protected pyrrolidines have been reported, using bases like triethylamine (TEA) in dichloromethane (DCM) at 0–20°C . Post-synthesis, purification often employs reverse-phase C18 column chromatography with acetonitrile/water gradients .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : Structural confirmation relies on LCMS (Liquid Chromatography-Mass Spectrometry) for molecular ion detection (e.g., m/z 757 [M+H]+ in related compounds) and HPLC (High-Performance Liquid Chromatography) for purity assessment (retention time ~1.23 minutes under specific conditions) . Additional techniques include:
  • NMR (1H/13C) to verify substituent positions and Boc-group integrity.
  • FT-IR to confirm carbonyl (C=O) stretches (~1700 cm⁻¹) from the tert-butyl carbamate .
  • Elemental analysis for empirical formula validation.

Advanced Questions

Q. What strategies optimize reaction yields in the synthesis of this compound?

  • Methodological Answer : Yield optimization involves:
  • Temperature Control : Reactions at 0–20°C minimize side-product formation during nucleophilic substitutions , while Mitsunobu reactions require elevated temperatures (e.g., 70°C for 1 hour) .
  • Catalyst Screening : DMAP (4-Dimethylaminopyridine) enhances acylation efficiency in esterification steps .
  • Solvent Selection : Tetrahydrofuran (THF) improves solubility of intermediates, whereas DCM is preferred for polar aprotic conditions .
  • Purification : Gradient elution in reverse-phase chromatography resolves closely related byproducts, such as de-Boc derivatives or unreacted starting materials .

Q. How are stereochemical challenges addressed during the synthesis of chiral pyrrolidine derivatives?

  • Methodological Answer : Chiral resolution or asymmetric synthesis is critical. For example:
  • Chiral Auxiliaries : (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is used to enforce stereochemistry in Mitsunobu reactions, retaining configuration at the pyrrolidine center .
  • Enantioselective Catalysis : Palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) have been reported for analogous pyridine-pyrrolidine systems .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives can separate enantiomers .

Q. What analytical methods detect and quantify degradation products under varying storage conditions?

  • Methodological Answer : Stability studies employ:
  • Accelerated Degradation : Exposure to heat (40–60°C) and humidity (75% RH) for 1–4 weeks, followed by HPLC analysis to track Boc-group hydrolysis or pyridine ring oxidation .
  • Forced Degradation : Acidic/basic conditions (e.g., 0.1M HCl/NaOH) to simulate hydrolytic pathways, with LCMS identifying fragments like tert-butyl alcohol or dimethylamine .
  • Mass Spectrometry Imaging (MSI) : Maps spatial degradation in solid-state samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.